3,5-dichloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
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Overview
Description
3,5-dichloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. The compound features a benzamide core substituted with dichloro, methoxy, and piperazinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-dichloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperazinyl Group: The next step involves the introduction of the piperazinyl group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate with 4-methylsulfonylpiperazine in the presence of a suitable base.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,5-dichloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide: Similar structure but lacks the sulfonyl group.
3,5-dichloro-2-methoxy-N-[2-(4-ethylsulfonylpiperazin-1-yl)phenyl]benzamide: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
The presence of the 4-methylsulfonylpiperazin-1-yl group in 3,5-dichloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its pharmacokinetic properties.
Properties
CAS No. |
879019-76-8 |
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Molecular Formula |
C19H21Cl2N3O4S |
Molecular Weight |
458.4g/mol |
IUPAC Name |
3,5-dichloro-2-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H21Cl2N3O4S/c1-28-18-14(11-13(20)12-15(18)21)19(25)22-16-5-3-4-6-17(16)23-7-9-24(10-8-23)29(2,26)27/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) |
InChI Key |
ADVOWNLWBWPVCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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